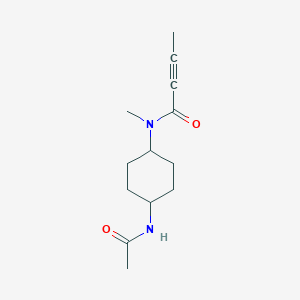
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide, commonly known as Acetylcyclohexylaminoethylamino-2-propynyl ester (ACEA), is a selective agonist of the cannabinoid receptor 1 (CB1) and is widely used in scientific research. ACEA is a synthetic compound that was first synthesized by Pfizer in 1998. Since then, it has been used in numerous studies to investigate the mechanism of action of CB1 receptors and their role in various physiological processes.
作用机制
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide binds to CB1 receptors and activates them, leading to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, appetite, and memory. The activation of CB1 receptors by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the modulation of these physiological processes.
Biochemical and physiological effects:
This compound has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders. This compound has been shown to increase food intake and body weight in animal models, indicating its potential role in the development of obesity.
实验室实验的优点和局限性
The use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research has several advantages, including its high potency and selectivity for CB1 receptors. However, there are also some limitations to its use, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
未来方向
There are several future directions for the use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research. One potential direction is the investigation of its role in the development of metabolic disorders such as obesity and diabetes. Another potential direction is the investigation of its potential therapeutic uses in the treatment of pain and memory disorders. Additionally, the development of new synthetic compounds that are more potent and selective than this compound could lead to new discoveries in the field of cannabinoid research.
合成方法
The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with propargyl bromide to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a potent and selective agonist of CB1 receptors and has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological processes. This compound has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders.
属性
IUPAC Name |
N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-5-13(17)15(3)12-8-6-11(7-9-12)14-10(2)16/h11-12H,6-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMXACARGHWPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CCC(CC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




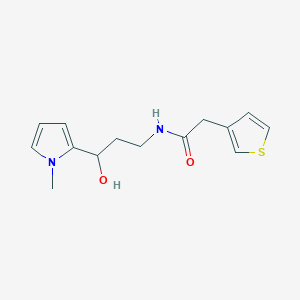
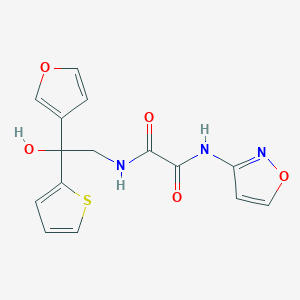

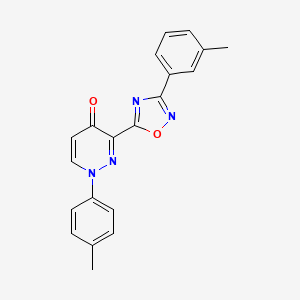
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)

![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)

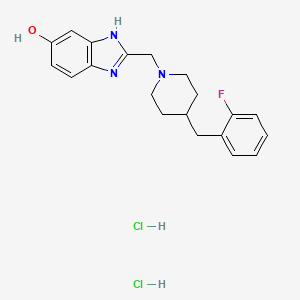
![4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2755209.png)
